4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
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Overview
Description
4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a chemical compound with a complex structure that includes a bromine atom, a methyl group, a tetrahydropyran ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2-methylbenzenesulfonamide followed by the introduction of the tetrahydropyran group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylbenzenesulfonamide: Lacks the tetrahydropyran ring, making it less complex.
2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide: Does not contain the bromine atom, which may reduce its reactivity.
4-bromo-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide: Similar structure but without the methyl group.
Uniqueness
4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, methyl group, and tetrahydropyran ring makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
4-bromo-2-methyl-N-(oxan-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-9-8-10(13)2-3-12(9)18(15,16)14-11-4-6-17-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCLYINMAPUDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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